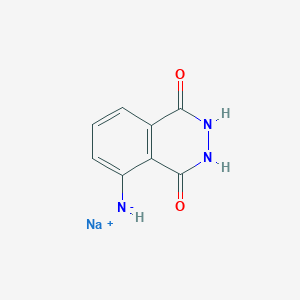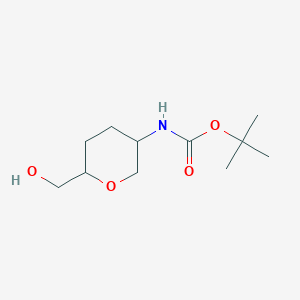![molecular formula C16H22N2O6 B8013783 benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid](/img/structure/B8013783.png)
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid: is a chemical compound with the molecular formula C16H22N2O6. It is a solid substance with a molecular weight of 338.36 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid typically involves the reaction of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate with oxalic acid . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, ammonia) under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, reduction may produce alcohols, and substitution may produce halogenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is used as a reagent in organic synthesis. It can be used to introduce the benzyl carbamate protecting group in the synthesis of peptides and other complex molecules.
Biology: In biology, this compound may be used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in various biochemical assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. It can be used in drug development and pharmacological studies to understand its effects on biological systems.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it valuable in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
- tert-Butyl N-[(1S,2R)-2-aminocyclohexyl]carbamate
- N-[(1S,2R)-2-aminocyclohexyl]carbamate
Uniqueness: Benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate; oxalic acid is unique due to its combination of the benzyl carbamate group and oxalic acid. This combination imparts specific chemical properties that make it valuable in various applications. Compared to similar compounds, it may offer different reactivity, stability, and biological activity .
Propiedades
IUPAC Name |
benzyl N-[(1S,2R)-2-aminocyclohexyl]carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.C2H2O4/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11;3-1(4)2(5)6/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17);(H,3,4)(H,5,6)/t12-,13+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJNSNPCGGDJPE-KZCZEQIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
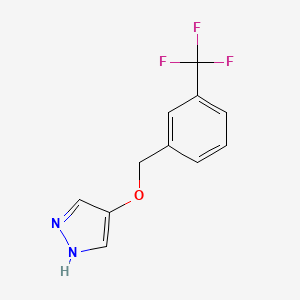
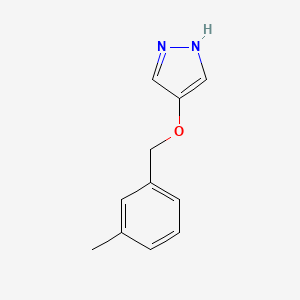
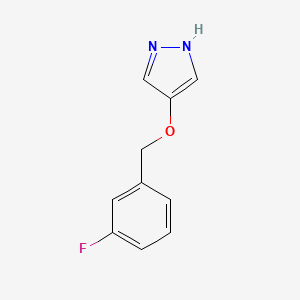
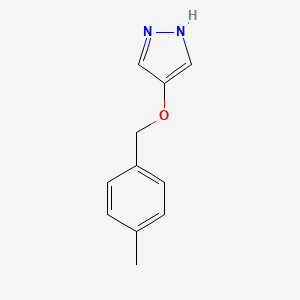
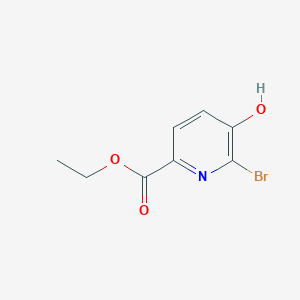
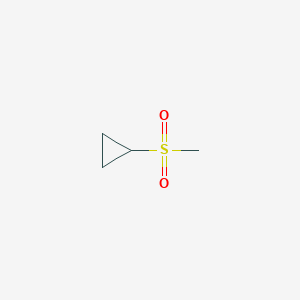
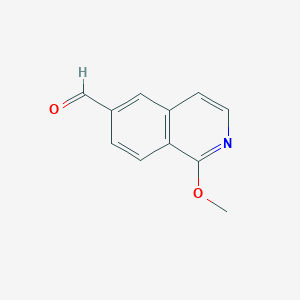
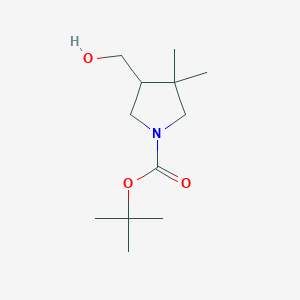
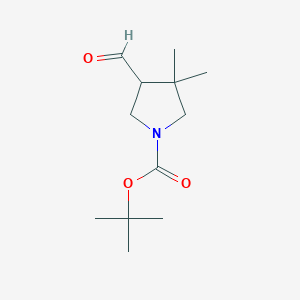

![Tert-butyl 7-formyl-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8013775.png)

